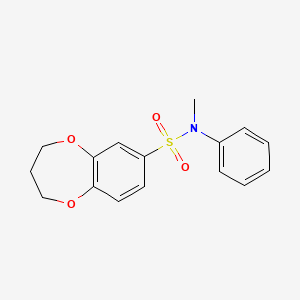

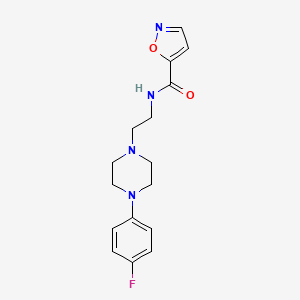

![molecular formula C14H13F3N2O3 B2959303 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE CAS No. 1421472-95-8](/img/structure/B2959303.png)

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a trifluoromethoxy group, which is a group containing a carbon atom bonded to three fluorine atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the trifluoromethoxy group would be key structural features .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. Isoxazole rings can participate in various chemical reactions, and the trifluoromethoxy group might also affect the compound’s reactivity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the synthesis and evaluation of benzamide derivatives, including N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, for their potential anticancer activities. These compounds have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. This suggests a promising avenue for the development of new therapeutic agents targeting specific types of cancer (Ravinaik et al., 2021).

Antiviral Applications

Benzamide-based compounds have been synthesized and tested for their anti-influenza virus activity, particularly against the H5N1 subtype. These studies have led to the discovery of compounds with significant antiviral activities, indicating potential for the development of new antiviral drugs (Hebishy et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Research has also been conducted on the inhibitory effects of benzamide derivatives on specific enzymes, such as stearoyl-CoA desaturase-1 (SCD-1), which plays a role in metabolic diseases. Compounds exhibiting potent inhibitory effects on SCD-1 have shown promise for the treatment of conditions like obesity and diabetes, showcasing another therapeutic application of these molecules (Uto et al., 2009).

Gelation Behavior and Material Science

In the field of materials science, benzamide derivatives have been explored for their gelation properties. Certain derivatives exhibit gelation behavior towards ethanol/water and methanol/water mixtures, which can be influenced by the presence of methyl functionality and non-covalent interactions. This research opens up possibilities for the use of these compounds in creating new materials with specific properties (Yadav & Ballabh, 2020).

Electrophysiological Activity for Cardiac Applications

Additionally, studies on N-substituted benzamides have shown their potential as antiarrhythmic agents. The electrophysiological activity of these compounds, particularly their effects on cardiac arrhythmias, highlights their significance in developing new treatments for heart conditions (Morgan et al., 1990).

Safety and Hazards

Future Directions

Mechanism of Action

Target of action

The compound contains an oxazole ring, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom. Oxazole derivatives have been found to exhibit a wide range of biological activities and are part of many drugs . The specific target would depend on the exact structure and functional groups present in the compound.

Properties

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3/c1-9-8-12(22-19-9)6-7-18-13(20)10-2-4-11(5-3-10)21-14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOSAJOJTXTJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2959220.png)

![N-(4-fluorophenyl)-N-methyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2959224.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)

![4-bromo-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2959231.png)

![N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2959232.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide](/img/structure/B2959234.png)

![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)